molecular formula C21H21ClN2O6S B2404046 Ethyl 6-[(4-chlorobenzenesulfonyl)methyl]-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 866340-21-8

Ethyl 6-[(4-chlorobenzenesulfonyl)methyl]-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2404046
CAS No.: 866340-21-8
M. Wt: 464.92
InChI Key: IYZNHFGJOZLLQK-UHFFFAOYSA-N
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Description

Ethyl 6-[(4-chlorobenzenesulfonyl)methyl]-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of tetrahydropyrimidines This compound is characterized by its unique structure, which includes a sulfonyl group, a methoxyphenyl group, and a tetrahydropyrimidine ring

Preparation Methods

The synthesis of Ethyl 6-[(4-chlorobenzenesulfonyl)methyl]-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydropyrimidine Ring: The initial step involves the cyclization of appropriate precursors to form the tetrahydropyrimidine ring.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced through a sulfonylation reaction using reagents such as sulfonyl chlorides.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached via a substitution reaction, often using methoxyphenyl halides.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions.

Chemical Reactions Analysis

Ethyl 6-[(4-chlorobenzenesulfonyl)methyl]-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and methoxyphenyl groups, using reagents like sodium hydride or alkyl halides.

    Hydrolysis: Ester hydrolysis can occur under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 6-[(4-chlorobenzenesulfonyl)methyl]-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 6-[(4-chlorobenzenesulfonyl)methyl]-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity to certain receptors, leading to its biological effects. The tetrahydropyrimidine ring structure is crucial for its stability and reactivity.

Comparison with Similar Compounds

Ethyl 6-[(4-chlorobenzenesulfonyl)methyl]-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:

    Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound lacks the sulfonyl and methoxyphenyl groups, making it less reactive and potentially less biologically active.

    Methyl 6-{[(4-chlorophenyl)sulfonyl]methyl}-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: The methyl ester variant may have different solubility and reactivity properties compared to the ethyl ester.

    Ethyl 6-{[(4-bromophenyl)sulfonyl]methyl}-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: The presence of a bromine atom instead of chlorine may alter the compound’s reactivity and biological activity.

Properties

IUPAC Name

ethyl 6-[(4-chlorophenyl)sulfonylmethyl]-4-(2-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O6S/c1-3-30-20(25)18-16(12-31(27,28)14-10-8-13(22)9-11-14)23-21(26)24-19(18)15-6-4-5-7-17(15)29-2/h4-11,19H,3,12H2,1-2H3,(H2,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYZNHFGJOZLLQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2OC)CS(=O)(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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